Methanesulfonyl fluoride

説明

Methanesulfonyl fluoride (MSF) is a clear, colorless to yellowish hygroscopic liquid . It is known to be a potent inhibitor of acetylcholinesterase (AChE), the enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems . It is also used as an anticholinesterase (antiChEs), used to treat Alzheimer’s disease .

Synthesis Analysis

A typical synthesis of Methanesulfonyl fluoride is to treat methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water and then steam distill the product out .

Molecular Structure Analysis

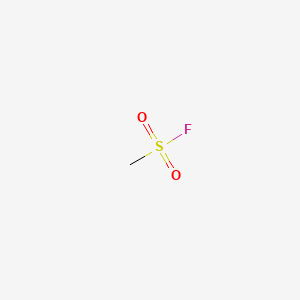

The molecular formula of Methanesulfonyl fluoride is CH3FO2S . Its molecular weight is 98.09 g/mol . The IUPAC Standard InChI is InChI=1S/CH3FO2S/c1-5(2,3)4/h1H3 .

Chemical Reactions Analysis

Methanesulfonyl fluoride is known to react vigorously with water, steam, and alkali . On contact with moisture, it produces highly corrosive and toxic fumes of hydrogen fluoride gas . When heated to decomposition, it emits toxic fumes of fluoride, and oxides of sulfur .

Physical And Chemical Properties Analysis

Methanesulfonyl fluoride is a liquid at room temperature . It has a pungent odor . It is corrosive and highly toxic . It has a density of 1.427 g/mL and a boiling point of 123 to 124 °C .

科学的研究の応用

Inhibition of Acetylcholinesterase

MSF: is a potent inhibitor of acetylcholinesterase (AChE) , an enzyme crucial for breaking down acetylcholine, a significant neurotransmitter in the central and peripheral nervous systems. This property makes MSF valuable in studying neurological processes and diseases where acetylcholine regulation is disrupted, such as Alzheimer’s disease.

Therapeutic Applications

Due to its inhibitory action on AChE, MSF has been explored for therapeutic use in treating conditions like senile dementia of the Alzheimer type . Its selective inhibition of AChE in the brain makes it a candidate for targeted therapies.

Agricultural Use

In agriculture, compounds like MSF that affect neurotransmitter-regulating enzymes can be used to develop pesticides. However, due to its high toxicity and corrosive nature, the direct application of MSF in agriculture requires careful consideration and control .

Chemical Synthesis

MSF serves as a reagent in organic synthesis, particularly in introducing sulfonyl fluoride groups into molecules. This is often achieved by treating methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water, followed by steam distillation .

Material Science

In material science, MSF’s reactivity with water and its ability to release corrosive and toxic fumes upon decomposition can be harnessed in the synthesis of new materials, especially those requiring fluorine or sulfur components .

Environmental Science

While not directly used in environmental science, the study of MSF’s properties, such as its vapor pressure and reactivity, contributes to understanding the environmental impact of similar compounds. This knowledge is crucial for developing strategies to mitigate the effects of chemical contaminants in the environment .

Safety And Hazards

特性

IUPAC Name |

methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3FO2S/c1-5(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWQLFOXPQZGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3FO2S | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060329 | |

| Record name | Methanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methanesulfonyl fluoride is a liquid. (EPA, 1998), Liquid; [CAMEO] Colorless liquid with a pungent odor; [MSDSonline] | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanesulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255 °F at 760 mmHg (EPA, 1998), 123.5 °C | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.00X10+4 mg/L at 20 °C | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.368 g/cu cm at 20 °C | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10.9 [mmHg], 10.9 mm Hg at 20 °C | |

| Record name | Methanesulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The chemical properties of methanesulfonyl-fluoride (MSF) were determined for comparison with the properties of the acetylcholinesterase inhibitors sarin and diisopropyl-phosphorofluoridate (DFP). MSF was subject to a series of chemical reactions and physical measurements which could be compared with those in the literature for sarin and DFP. The results reported have relevance toward the mechanism of inhibitor complex formation and reaction with the AChE esteratic site. The chemical reactivity of MSF and isopropyl-methylphosphonofluoridate (GB) or DFP was similar only with the strong nucleophiles such as oxime and hydroxamic-acid reactions and with the base catalyzed hydrolysis. Dissimilar chemical reactivity was noted with reactions involving weaker amine nucleophiles, phenolic hydrogen bonding, cupric complex coordination bonding, and acid catalyzed hydrolysis. The beta scale hydrogen bond acceptor measurement was shown to be an easy one and may be useful as a tool for probing reactivity differences of enzyme inhibitors. /The/ finding of interest was that the extremely weak basicity of MSF could account for the sulfonyl-fluoride/phosphoryl-fluoride reactivity divergence which may relate to the acetylcholinesterase inhibition and reactivation differences. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Methanesulfonyl fluoride | |

CAS RN |

558-25-8 | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonyl Fluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methanesulfonyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H250YYY0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHANESULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6397 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Methanesulfonyl fluoride acts as an irreversible inhibitor of serine proteases, particularly acetylcholinesterase (AChE) [, , , ]. It binds to the catalytic serine hydroxyl group at the active site of AChE, forming a covalent adduct and preventing the enzyme from breaking down acetylcholine [, , , ]. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic neurotransmission [, , , ].

A: The irreversible nature of methanesulfonyl fluoride's inhibition distinguishes it from reversible AChE inhibitors. While reversible inhibitors can dissociate from the enzyme, allowing it to regain activity, methanesulfonyl fluoride forms a permanent bond, leading to a longer duration of AChE inhibition. This prolonged inhibition is particularly relevant in the central nervous system (CNS), where AChE turnover is slower than in peripheral tissues []. This results in methanesulfonyl fluoride having a greater CNS selectivity compared to other AChE inhibitors [].

A: By inhibiting AChE, methanesulfonyl fluoride increases the concentration of acetylcholine at cholinergic synapses. This can lead to various effects, including enhanced cognitive function, improved muscle contraction, and modulation of autonomic nervous system activity [, , ].

A: The molecular formula of methanesulfonyl fluoride is CH3FO2S, and its molecular weight is 114.13 g/mol [].

A: Yes, spectroscopic data for methanesulfonyl fluoride, including UV, IR, and NMR measurements, is available. Methanesulfonyl fluoride is a much weaker hydrogen bond acceptor than phosphorus-containing anticholinesterase compounds []. This difference in hydrogen bond basicity significantly contributes to the divergence in chemical reactivity between methanesulfonyl fluoride and compounds like diisopropyl phosphorofluoridate (DFP) [].

ANone: While the provided research papers primarily focus on the biological activity and interactions of methanesulfonyl fluoride, general knowledge of sulfonyl fluorides suggests they can be reactive compounds. Specific information regarding material compatibility and stability under various conditions would require further investigation and may be found in chemical safety data sheets.

A: Methanesulfonyl fluoride itself does not possess catalytic properties. Its primary mode of action is through covalent modification and inhibition of serine hydrolases, specifically AChE [, , , ].

A: Due to its potent and irreversible AChE inhibitory activity, methanesulfonyl fluoride has been investigated as a potential therapeutic agent for Alzheimer's disease [, , ]. It has also been used as a tool in biochemical research to study cholinergic neurotransmission and the structure-function relationship of AChE [, , , , , , , , ].

A: Yes, computational chemistry techniques, particularly density functional theory (DFT) calculations, have been used to study the mechanism of the SuFEx (sulfur(VI) fluoride exchange) reaction involving methanesulfonyl fluoride []. These studies provide insights into the reaction pathway, transition state structures, and the influence of solvents and co-reactants like complementary bases [].

A: While methanesulfonyl fluoride exhibits a preference for AChE, it is not completely specific. Research suggests that the presence of a positively charged group, like the amidine group in (p-amidinophenyl)methanesulfonyl fluoride (p-APMSF), can enhance selectivity for trypsin-like serine proteases over chymotrypsin and AChE []. This highlights the importance of electrostatic interactions in determining inhibitor selectivity.

ANone: Methanesulfonyl fluoride is a reactive compound, and its stability is expected to be influenced by factors such as temperature, humidity, and exposure to light. Specific stability data and recommended storage conditions would be available in the compound's safety data sheet.

ANone: While the provided research does not delve into specific formulation strategies for methanesulfonyl fluoride, general approaches to enhance the stability of reactive compounds include the use of appropriate solvents, excipients, protective packaging, and controlled storage conditions. Improving solubility and bioavailability might involve techniques such as salt formation, prodrug design, or encapsulation in delivery systems.

ANone: The provided research papers primarily focus on the fundamental biochemical and pharmacological aspects of methanesulfonyl fluoride. In-depth information regarding SHE regulations, detailed PK/PD studies, comprehensive toxicology profiles, drug delivery strategies, and other aspects mentioned in points 8-26 would necessitate further investigation beyond the scope of these research findings. This information is typically addressed during later stages of drug development and can be found in regulatory documents, safety data sheets, and clinical trial reports.

ANone: Research on methanesulfonyl fluoride has contributed to our understanding of:

- Enzyme inhibition mechanisms: Early studies revealed that methanesulfonyl fluoride acts as an irreversible inhibitor of AChE, providing insights into the enzyme's catalytic mechanism and active site structure [].

- Distinguishing leptocurares and pachycurares: The contrasting effects of leptocurares and pachycurares on the methanesulfonylation of AChE helped elucidate their different mechanisms of neuromuscular blockade [].

- Potential for treating Alzheimer's disease: Investigations into methanesulfonyl fluoride's ability to enhance cholinergic neurotransmission led to its exploration as a potential therapeutic agent for Alzheimer's disease [, ].

ANone: Research on methanesulfonyl fluoride has fostered collaboration between:

- Computational chemistry and drug design: DFT calculations have been employed to elucidate the mechanism of the SuFEx reaction involving methanesulfonyl fluoride, offering valuable information for the rational design of compounds for various applications, including drug development and materials science [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1206425.png)

![1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone](/img/structure/B1206426.png)

![3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B1206427.png)

![N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1206430.png)

![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-2-indolecarboxamide](/img/structure/B1206437.png)